molecular formula C6H9FO4 B13344918 (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

Cat. No.: B13344918
M. Wt: 164.13 g/mol
InChI Key: VNCJYMKHJWVTPK-KODRXGBYSA-N
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Description

(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a fluorine atom, hydroxyl groups, and a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as furan derivatives, fluorinated compounds, and hydroxyl-containing reagents.

    Reaction Steps: Key steps may involve fluorination, hydroxylation, and ring closure reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with careful monitoring of reaction progress.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one may be studied for its potential biological activity. Researchers investigate its interactions with enzymes, proteins, and other biomolecules.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties could lead to the discovery of new therapeutic agents.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one: can be compared with other furan derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine and hydroxyl groups. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

InChI

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6+/m1/s1

InChI Key

VNCJYMKHJWVTPK-KODRXGBYSA-N

Isomeric SMILES

C[C@@]1([C@@H]([C@H](OC1=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1=O)CO)O)F

Origin of Product

United States

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